2-chloro-N'-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide
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Overview
Description
2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of chloro, hydroxy, iodo, and benzohydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This core is then functionalized with chloro, hydroxy, and iodo groups through various organic reactions. The final step involves the condensation of the functionalized dibenzo[b,d]furan with benzohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can result in the formation of various substituted derivatives.
Scientific Research Applications
2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide
- 2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide derivatives
Uniqueness
The uniqueness of 2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable tool for researchers .
Properties
Molecular Formula |
C20H16ClIN2O3 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClIN2O3/c21-14-7-3-1-5-11(14)20(26)24-23-10-13-18-12-6-2-4-8-16(12)27-17(18)9-15(22)19(13)25/h1,3,5,7,9-10,25H,2,4,6,8H2,(H,24,26)/b23-10+ |
InChI Key |
DQCMQNVSLISZKA-AUEPDCJTSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)/C=N/NC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)C=NNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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